2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde
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Overview
Description
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with acetaldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol: The aldehyde group is reduced to an alcohol.
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid: The aldehyde group is oxidized to a carboxylic acid.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-6-7(3-4-10)5-8-9(6)2/h4-5H,3H2,1-2H3 |
InChI Key |
FEQFHOMQPJYJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CC=O |
Origin of Product |
United States |
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